2-(3-Phenylprop-2-en-1-yl)benzene-1,3-diol
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Overview
Description
2-(3-Phenylprop-2-en-1-yl)benzene-1,3-diol is an organic compound with a complex structure that includes a phenyl group attached to a prop-2-en-1-yl group, which is further connected to a benzene-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylprop-2-en-1-yl)benzene-1,3-diol typically involves the reaction of 3-phenylprop-2-en-1-ol with benzene-1,3-diol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylprop-2-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl groups in the benzene-1,3-diol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated alcohols or hydrocarbons.
Scientific Research Applications
2-(3-Phenylprop-2-en-1-yl)benzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(3-Phenylprop-2-en-1-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-en-1-ol: A precursor in the synthesis of 2-(3-Phenylprop-2-en-1-yl)benzene-1,3-diol.
Benzene-1,3-diol: Another key component in the structure of the compound.
Cinnamyl Alcohol: Shares a similar phenylprop-2-en-1-yl structure.
Uniqueness
This compound is unique due to the combination of its structural elements, which confer distinct chemical and biological properties
Properties
CAS No. |
920756-82-7 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(3-phenylprop-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C15H14O2/c16-14-10-5-11-15(17)13(14)9-4-8-12-6-2-1-3-7-12/h1-8,10-11,16-17H,9H2 |
InChI Key |
ONWBVTAFRLQSNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=C(C=CC=C2O)O |
Origin of Product |
United States |
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